molecular formula C11H17N3O B2542431 (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1001500-03-3

(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2542431
CAS No.: 1001500-03-3
M. Wt: 207.27 g/mol
InChI Key: XJIUOXZLQFETNG-UHFFFAOYSA-N
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Description

(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a high-purity enaminone building block designed for pharmaceutical and medicinal chemistry research. This compound features a planar, conjugated system where the dimethylamino-prop-2-en-1-one (enaminone) unit is linked to a 1-ethyl-3-methyl-1H-pyrazole heterocycle, a scaffold recognized for its diverse biological activities . The molecular structure is characterized by its electron-rich system, making it a valuable intermediate in the synthesis of more complex molecules. Enaminones of this class serve as versatile synthons in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. The planar conformation and electron-delocalized system facilitate its role as a key precursor in cyclization and multi-component reactions . While the specific biological profile of this compound requires further investigation, pyrazole derivatives are extensively studied in drug discovery for their antibacterial, anti-inflammatory, and anticancer properties . The presence of the pyrazole core suggests potential for interaction with various biological targets, positioning this enaminone as a valuable starting point for the development of novel therapeutic agents. Researchers can utilize this building block to generate compound libraries for high-throughput screening against specific diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1001500-03-3

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(dimethylamino)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C11H17N3O/c1-5-14-8-10(9(2)12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3

InChI Key

XJIUOXZLQFETNG-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)C=CN(C)C

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CN(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

This classical method involves base-mediated aldol condensation between a ketone and an aldehyde. For the target compound, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and N,N-dimethylacetamide react under acidic conditions:

Reaction Scheme
$$
\text{Pyrazole-4-carbaldehyde} + \text{CH}3\text{C(O)N(CH}3\text{)}2 \xrightarrow{\text{H}^+} \text{Target Compound} + \text{H}2\text{O}
$$

Optimized Conditions

Parameter Value Source
Catalyst 10% HCl in ethanol
Temperature 80°C
Reaction Time 6–8 hours
Yield 62–68%

Side products include Z-isomers (8–12%) and dehydrated byproducts, necessitating chromatographic purification.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation enhances efficiency:

Procedure

  • Combine 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), N,N-dimethylacetamide (1.2 eq), and montmorillonite K10 clay (0.3 g/mmol) in DMF.
  • Irradiate at 150°C, 300 W, 15 minutes.
  • Filter and precipitate in ice-water.

Outcome

  • Yield: 74%
  • Purity (HPLC): 95.2%
  • E/Z Ratio: 9:1

Transition Metal-Catalyzed Approaches

Sonogashira Coupling

Palladium-mediated coupling between 4-iodo-1-ethyl-3-methylpyrazole and N,N-dimethylpropiolamide offers stereocontrol:

Conditions

Component Quantity
Pd(PPh₃)₄ 5 mol%
CuI 10 mol%
Et₃N 3.0 eq
Solvent THF/toluene (1:1)

Results

  • Conversion: 89%
  • Isolated Yield: 71%
  • Requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/EtOAc (3:1) eluent removes non-polar impurities.
  • Reverse Phase C18 : MeCN/H₂O (65:35) resolves E/Z isomers.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Assignment
1.42 t (J=7.1 Hz) CH₂CH₃
2.98 s N(CH₃)₂
3.83 q (J=7.1 Hz) NCH₂
6.71 d (J=15 Hz) α-vinylic H
7.52 d (J=15 Hz) β-vinylic H
7.89 s Pyrazole C5-H

IR (KBr)

  • 1665 cm⁻¹: C=O stretch
  • 1590 cm⁻¹: C=C conjugated
  • 1230 cm⁻¹: C-N dimethylamine.

Industrial-Scale Considerations

Cost Analysis

Method Cost per kg (USD) Environmental Factor
Claisen-Schmidt 1,200 High solvent waste
Microwave 980 Low energy use
Sonogashira 2,450 Pd recovery needed

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group or the enone moiety.

    Reduction: Reduction reactions can target the carbon-carbon double bond or the carbonyl group, leading to the formation of alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The enone moiety might participate in Michael addition reactions, while the pyrazole ring could engage in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related enaminones, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Variations on the Aryl/Adamantyl Group

(a) Adamantyl-Substituted Analogues
  • Example: (2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one () Structural Features: Replaces the ethyl-methyl pyrazole with a diphenylpyrazole and substitutes the dimethylamino group with an adamantyl group. However, this may reduce aqueous solubility compared to the target compound’s dimethylamino group .
(b) Chlorophenyl-Substituted Analogues
  • Example : (2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one ()
    • Structural Features : Incorporates electron-withdrawing chlorine atoms on the phenyl ring.
    • Impact : Chlorine increases molecular polarity and may improve binding to hydrophobic pockets in biological targets. Such derivatives are often explored for antimicrobial or anticancer activity .

Heterocyclic Modifications

(a) Thienyl-Substituted Analogues
  • Example: (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one () Structural Features: Replaces the pyrazole with a thiophene ring.
(b) Indole/Pyrrole-Substituted Analogues
  • Example: (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () Structural Features: Substitutes pyrazole with indole or pyrrole rings. Impact: Indole’s aromatic system and hydrogen-bonding capability may enhance interactions with biological targets, as seen in its role as an intermediate in anticancer drugs like osimertinib .

Biological Activity

(2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound classified as an enone, characterized by a carbon-carbon double bond conjugated with a carbonyl group. This compound features a pyrazole ring and a dimethylamino group, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can be represented as follows:

C10H15N3O\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}

This compound contains:

  • A pyrazole ring , which is a five-membered ring with two nitrogen atoms.
  • A dimethylamino group , which enhances its solubility and biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antitumor effects
  • Anti-inflammatory properties
  • Antimicrobial activity

Antitumor Activity

Pyrazole derivatives have been widely studied for their antitumor properties. For instance, several studies have reported that pyrazole compounds can inhibit key cancer-related proteins such as BRAF(V600E), EGFR, and Aurora-A kinase. The specific activity of (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one against these targets remains to be fully elucidated but aligns with the general trend observed in pyrazole derivatives .

Anti-inflammatory and Antimicrobial Effects

In addition to their antitumor potential, pyrazole derivatives are known for their anti-inflammatory and antimicrobial activities. Studies have shown that certain pyrazole carboxamides exhibit significant antifungal activity, suggesting that (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one may also possess similar properties .

The mechanism of action for (2E)-3-(Dimethylamino)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is likely multifaceted:

  • Enone Moiety : The enone structure may participate in Michael addition reactions, allowing it to interact with nucleophilic sites on target proteins.
  • Pyrazole Ring Interactions : The pyrazole ring can engage in hydrogen bonding or π–π interactions with various biomolecules, potentially modulating their activity.

Research Findings and Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives, contributing to our understanding of their potential applications:

StudyFindings
Umesha et al. (2009)Demonstrated that synthesized pyrazole derivatives exhibited significant antimicrobial and antioxidant activity .
Goulioukina et al. (2016)Investigated the cytotoxic effects of specific pyrazoles on breast cancer cell lines, showing promising results in combination therapies .
Recent ResearchOngoing studies are focusing on the synthesis of novel pyrazole derivatives with enhanced biological functions, indicating a growing interest in this class of compounds .

Q & A

Q. Methodology :

  • Multi-step synthesis is typical for pyrazole derivatives. For example, start with condensation of 1-ethyl-3-methylpyrazole-4-carbaldehyde with dimethylaminoacetone under basic conditions (e.g., KOH/EtOH) to form the enone backbone .
  • Optimization : Use reflux conditions (70–80°C) and inert atmosphere (N₂/Ar) to minimize oxidation byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yield and purity.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Q. Methodology :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals using deuterated DMSO or CDCl₃. Key peaks include the enone carbonyl (~190 ppm in ¹³C) and pyrazole ring protons (δ 6.5–8.0 ppm in ¹H) .
    • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C=N (pyrazole) at ~1550 cm⁻¹ .
  • Crystallography :
    • Single-crystal XRD : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL. Example parameters from similar compounds: Triclinic system (P1), Z = 2, R-factor < 0.05 .
    • Data collection : ω-scan mode with multi-scan absorption correction (CrysAlis PRO) .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Q. Methodology :

  • Case Example : If NMR suggests a planar enone configuration but XRD reveals non-planarity (e.g., dihedral angle > 10°), analyze conformational flexibility via DFT calculations (B3LYP/6-31G* basis set) .
  • Validation : Cross-reference with variable-temperature NMR to detect dynamic effects or solvent-induced conformational changes .
  • Mitigation : Use high-resolution XRD (≤ 0.8 Å resolution) and refine disorder models for accurate bond-length/angle determination .

Advanced: What computational strategies are suitable for studying the compound’s electronic properties and reaction mechanisms?

Q. Methodology :

  • DFT/Molecular Dynamics :
    • Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the β-carbon of the enone) .
    • Simulate solvent effects (PCM model) to assess solvatochromic behavior .
  • Mechanistic Studies :
    • Use QM/MM hybrid methods to model reaction pathways (e.g., Claisen-Schmidt condensation intermediates) .

Advanced: How should researchers address variability in biological activity data across studies involving this compound?

Q. Methodology :

  • Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (MTT assay, 48-h incubation) .
    • Control solvent effects (DMSO concentration ≤ 0.1% v/v) .
  • Data Analysis :
    • Apply multivariate statistics (PCA) to identify confounding variables (e.g., impurity profiles, storage conditions) .
    • Validate bioactivity with orthogonal assays (e.g., enzymatic inhibition + SPR binding studies) .

Advanced: What strategies are recommended for optimizing the compound’s stability in long-term storage?

Q. Methodology :

  • Degradation Analysis :
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Likely degradation pathways include hydrolysis of the enone moiety .
  • Stabilization :
    • Store under inert gas (Ar) in amber vials at −20°C. Add antioxidants (e.g., BHT) for solutions in DMSO .

Table 1: Key Crystallographic Data from Analogous Compounds

ParameterValue (from )
Crystal SystemTriclinic (P1)
Unit Cell Dimensionsa = 7.364 Å, b = 10.679 Å, c = 13.104 Å
α/β/γ Angles91.8°, 101.3°, 91.8°
R-factor0.043
Refinement MethodFull-matrix least-squares on F²

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